N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1252922-76-1
Cat. No.: VC5033988
Molecular Formula: C23H20ClN3O3S2
Molecular Weight: 486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252922-76-1 |
|---|---|
| Molecular Formula | C23H20ClN3O3S2 |
| Molecular Weight | 486 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20ClN3O3S2/c1-30-17-7-4-5-15(11-17)13-27-22(29)21-19(9-10-31-21)26-23(27)32-14-20(28)25-12-16-6-2-3-8-18(16)24/h2-11H,12-14H2,1H3,(H,25,28) |
| Standard InChI Key | ANJSVMNBMRHSBO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl |
Introduction
Potential Applications
Based on similar compounds in the literature:
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Pharmacological Activity: Compounds containing thieno[3,2-d]pyrimidine cores are often studied for their potential as kinase inhibitors, antimicrobial agents, or anticancer drugs.
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Molecular Docking Studies: The structural complexity suggests this compound could be evaluated for binding interactions with biological targets such as enzymes or receptors.
Synthesis Pathways
While specific synthesis details are unavailable for this compound, it likely involves:
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Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
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Functionalization of the core with sulfanyl and acetamide groups.
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Introduction of benzyl substituents via alkylation reactions.
Characterization Techniques
To confirm its structure and purity:
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NMR Spectroscopy (¹H and ¹³C): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O stretch for amides).
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X-ray Crystallography: For detailed structural elucidation.
Hypothetical Data Table for Characterization
| Property | Expected Value/Observation |
|---|---|
| Molecular Formula | C₂₂H₂₀ClN₃O₂S |
| Molecular Weight | ~425 g/mol |
| Melting Point | ~200–250°C (estimated) |
| Solubility | Soluble in DMSO, slightly soluble in water |
| IR Spectra Peaks | ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) |
| NMR Signals (¹H) | Aromatic protons (~7–8 ppm), methoxy (~3.8 ppm) |
Research Directions
Given its structural features:
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Biological Testing: Evaluate its activity against cancer cell lines or microbial strains.
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Computational Studies: Perform molecular docking to predict binding affinities to target proteins.
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Derivatization: Modify substituents to optimize pharmacological properties.
If additional information becomes available about this compound's synthesis or applications, further insights can be provided.
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